Cas no 174075-29-7 (1-(Difluorophenylmethyl)-4-methylbenzene)
1-(Difluorophenylmethyl)-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Difluorophenylmethyl)-4-methylbenzene
- 4-(difluoro-phenyl-methyl)-toluene
- MFCD16140157
- AU-004/43508155
- 1-(Difluoro(phenyl)methyl)-4-methylbenzene
- AKOS005258187
- 1-[difluoro(phenyl)methyl]-4-methylbenzene
- SCHEMBL507958
- 174075-29-7
- CS-0448398
- BBL101210
- ZGA07529
- STL555006
-
- Inchi: 1S/C14H12F2/c1-11-7-9-13(10-8-11)14(15,16)12-5-3-2-4-6-12/h2-10H,1H3
- InChI Key: XRPWOFFDNMCYGY-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1)(C1C=CC(C)=CC=1)F
Computed Properties
- Exact Mass: 218.09070671g/mol
- Monoisotopic Mass: 218.09070671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
1-(Difluorophenylmethyl)-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071467-1g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 95% | 1g |
2648CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071467-1g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 95% | 1g |
2648.0CNY | 2021-07-10 | |
| Apollo Scientific | PC520726-1g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 97% | 1g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC520726-5g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 97% | 5g |
£190.00 | 2025-02-21 | |
| Apollo Scientific | PC520726-25g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 97% | 25g |
£570.00 | 2025-02-21 | |
| TRC | D060835-250mg |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | D060835-500mg |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 500mg |
$ 300.00 | 2022-06-06 | ||
| A2B Chem LLC | AY10995-1g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 95% | 1g |
$242.00 | 2024-04-20 | |
| A2B Chem LLC | AY10995-5g |
1-(Difluorophenylmethyl)-4-methylbenzene |
174075-29-7 | 95% | 5g |
$722.00 | 2024-04-20 | |
| abcr | AB546486-1g |
1-(Difluorophenylmethyl)-4-methylbenzene; . |
174075-29-7 | 1g |
€146.80 | 2024-07-20 |
1-(Difluorophenylmethyl)-4-methylbenzene Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 1-(Difluorophenylmethyl)-4-methylbenzene
Introduction to 1-(Difluorophenylmethyl)-4-methylbenzene (CAS No: 174075-29-7)
1-(Difluorophenylmethyl)-4-methylbenzene, identified by its CAS number 174075-29-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic compound features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of both difluorophenyl and methyl substituents on a benzene ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications and functionalization.
The compound's structure, characterized by a highly conjugated system, allows for effective interactions with biological targets. This feature is particularly relevant in the development of novel pharmaceutical agents, where precise molecular interactions can dictate efficacy and selectivity. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with greater accuracy, facilitating the design of more effective drug candidates.
In the context of contemporary research, 1-(Difluorophenylmethyl)-4-methylbenzene has been explored as a precursor in the synthesis of bioactive molecules. Its difluorophenyl moiety, in particular, is known for its ability to enhance metabolic stability and binding affinity towards certain enzymes and receptors. This has led to its incorporation in various research programs aimed at developing treatments for neurological disorders, infectious diseases, and cancer. The methyl group at the para position further influences the compound's reactivity, allowing for diverse chemical transformations that can be tailored to specific biological needs.
One of the most compelling aspects of 1-(Difluorophenylmethyl)-4-methylbenzene is its role in the development of small-molecule inhibitors. These inhibitors are critical tools in drug discovery, as they can selectively target specific pathways or proteins involved in disease processes. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are key players in cancer signaling pathways. The ability to modulate these pathways offers promising avenues for therapeutic intervention.
The synthesis of 1-(Difluorophenylmethyl)-4-methylbenzene typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity, which is crucial for achieving the target molecular architecture.
In addition to its pharmaceutical applications, 1-(Difluorophenylmethyl)-4-methylbenzene has shown potential in material science. Its aromatic nature and electronic properties make it suitable for use in organic electronics, such as OLEDs (organic light-emitting diodes) and semiconductors. The introduction of fluorine atoms into the benzene ring enhances electron-withdrawing effects, which can influence charge transport properties. This has sparked interest in exploring its utility as a building block for advanced materials with tailored electronic characteristics.
The compound's behavior in biological systems has also been extensively studied. Researchers have investigated its interaction with various enzymes and receptors using both experimental and computational approaches. These studies have provided valuable insights into how structural modifications can impact biological activity. For example, modifications at the difluorophenyl ring have been shown to alter binding affinities significantly, highlighting the importance of precise molecular design in drug development.
Efforts to optimize synthetic routes for 1-(Difluorophenylmethyl)-4-methylbenzene have led to the discovery of more efficient and sustainable methods. Green chemistry principles have been increasingly applied, focusing on reducing waste and minimizing hazardous byproducts. Such approaches align with global efforts to promote environmentally responsible chemical synthesis. Additionally, biocatalytic methods are being explored as alternatives to traditional chemical transformations, offering a more sustainable pathway to complex molecules.
The future prospects of 1-(Difluorophenylmethyl)-4-methylbenzene are promising, with ongoing research expected to uncover new applications and functionalities. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel therapeutics and advanced materials. As computational tools continue to evolve, their role in predicting molecular behavior will become even more pronounced, further accelerating the discovery process.
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